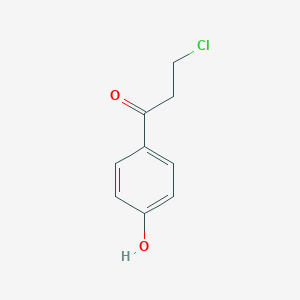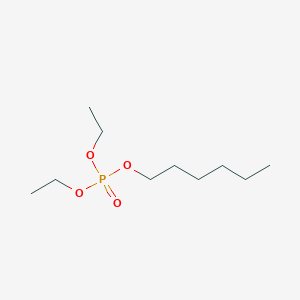
Horminone
Vue d'ensemble
Description
Horminone is a naturally occurring abietane diterpenoid, primarily found in plants belonging to the Lamiaceae family. It is characterized by its unique structure, which includes hydroxy groups at positions 7 and 12 and oxo groups at positions 11 and 14. This compound has garnered significant interest due to its diverse biological activities, including antibacterial, antineoplastic, and antioxidant properties .
Mécanisme D'action
Target of Action
Horminone primarily targets the protein synthesis machinery in various types of bacteria . It has also been found to inhibit the growth of Trypanosoma cruzi , a protozoan parasite that causes Chagas disease. Furthermore, this compound has been suggested to interact with 3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase , a key enzyme involved in cholesterol biosynthesis.
Mode of Action
This compound interacts with its targets by binding to specific receptors or enzymes. For instance, it has been suggested to inhibit protein synthesis in bacteria . In the case of HMG-CoA reductase, this compound acts as an inhibitor, potentially affecting cholesterol biosynthesis .
Biochemical Pathways
Given its inhibitory effect on hmg-coa reductase , it is likely that this compound impacts the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability and overall effectiveness of a compound
Result of Action
This compound’s antimicrobial activity results from its ability to inhibit protein synthesis in bacteria . This leads to the cessation of bacterial growth, thereby exerting its antimicrobial effect. The inhibition of HMG-CoA reductase by this compound could potentially lead to decreased cholesterol synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Horminone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from plants such as Plectranthus aliciae and Sphacele chamaedryoides. The extraction process typically involves hydro-distillation using a Clevenger apparatus, which yields a high concentration of this compound in the essential oil .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then subjecting it to hydro-distillation. The essential oil obtained is then purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Horminone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and acetoxy derivatives, each exhibiting unique biological activities .
Applications De Recherche Scientifique
Horminone has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for the synthesis of other bioactive compounds.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its antibacterial and antifungal properties.
- Explored for its potential in modulating biological pathways.
Medicine:
- Evaluated for its antineoplastic activity, showing potential in cancer treatment.
- Studied for its anti-inflammatory and antioxidant properties, which may have therapeutic applications .
Industry:
- Utilized in the development of natural preservatives and antimicrobial agents.
- Investigated for its potential use in cosmetic formulations due to its antioxidant properties .
Comparaison Avec Des Composés Similaires
6,7-Dehydroxyroyleanone: Shares similar antibacterial and antioxidant properties but differs in its specific molecular structure and reactivity.
7-Acetoxyhorminone: Exhibits similar biological activities but has an additional acetoxy group, which may enhance its bioactivity.
Uniqueness: this compound’s unique combination of hydroxy and oxo groups at specific positions contributes to its distinct biological activities and chemical reactivity. Its ability to inhibit key enzymes and disrupt bacterial cell membranes sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(4bS,8aS,10R)-1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3/t11-,12+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZYPYJGZYLHHT-JGRMJRGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318668 | |
| Record name | Horminone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21887-01-4 | |
| Record name | Horminone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021887014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Horminone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HORMINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR166S9YJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)


![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)




![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)




